2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid
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Overview
Description
2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sulfuric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazo[1,2-a]pyridine core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Shares a similar core structure but differs in its functional groups and biological activity.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with distinct chemical and biological properties.
Uniqueness
2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
OSKLGNVEMQPSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC(=C2)CC(=O)O |
Origin of Product |
United States |
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